4-(benzyloxy)-3-bromopyridin-2(1H)-one chemical properties
4-(benzyloxy)-3-bromopyridin-2(1H)-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one
Executive Summary
4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a substituted pyridinone derivative of significant interest to the fields of organic synthesis and medicinal chemistry. The 2-pyridone core is a privileged scaffold found in numerous biologically active compounds, and this particular molecule offers a unique combination of functional groups: a bromine atom poised for cross-coupling or substitution, a versatile benzyloxy protecting group, and the inherent reactivity of the pyridone ring system. This guide provides a comprehensive overview of its chemical identity, predicted spectroscopic profile, a plausible synthetic pathway, and its key chemical transformations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.
Introduction: A Versatile Heterocyclic Building Block
Heterocyclic compounds are foundational to drug discovery, with nitrogen-containing rings being particularly prominent in FDA-approved pharmaceuticals.[][2] Among these, the 2-pyridone motif is a recurring structural element in molecules exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] 4-(Benzyloxy)-3-bromopyridin-2(1H)-one emerges as a highly valuable synthetic intermediate by incorporating three key features onto this core structure.
The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce molecular diversity.[5] The benzyloxy group at the 4-position not only enhances solubility but also acts as a robust protecting group for the corresponding hydroxyl functionality, which can be unmasked in later synthetic steps.[5] Finally, the pyridinone ring itself offers additional sites for modification, such as N-alkylation.[4] This combination makes 4-(Benzyloxy)-3-bromopyridin-2(1H)-one an ideal starting material for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is critical for its effective use in synthesis and for the characterization of its derivatives.
Chemical Identity and Physical Properties
The fundamental properties of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one are summarized below. While specific experimental data for properties like melting point are not widely published, estimations can be made based on related structures.
| Property | Value | Source / Rationale |
| Chemical Name | 4-(Benzyloxy)-3-bromopyridin-2(1H)-one | IUPAC Nomenclature |
| CAS Number | 586372-76-1 | [6] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | Derived from structure |
| Molecular Weight | 280.12 g/mol | Calculated |
| Physical Form | Expected to be a solid powder | Based on analogs like 4-benzyloxy-2(1H)-pyridone and 4-(benzyloxy)-3-bromopyridine which are solids/powders.[4] |
| Melting Point | Not reported; likely >200 °C | The un-brominated analog, 4-benzyloxy-2(1H)-pyridone, melts at 201-203 °C.[4] Halogenation can influence this value. |
Predicted Spectroscopic Characteristics
For a synthetic chemist, spectroscopic data is the primary means of structural verification. Based on the functional groups present, the following spectral characteristics are predicted for 4-(Benzyloxy)-3-bromopyridin-2(1H)-one.
| Spectroscopy | Predicted Signals and Rationale |
| ¹H NMR | ~10.0-12.0 ppm (br. s, 1H): N-H proton of the pyridone ring. The broadness is due to chemical exchange and potential hydrogen bonding.[7] ~7.30-7.50 ppm (m, 5H): Aromatic protons of the phenyl ring on the benzyl group. ~7.10 ppm (d, 1H) & ~6.20 ppm (d, 1H): The two protons on the pyridone ring, appearing as doublets due to coupling with each other. ~5.20 ppm (s, 2H): Benzylic methylene (-O-CH₂-Ph) protons. Their deshielding is due to the adjacent oxygen and aromatic ring.[7] |
| ¹³C NMR | ~165 ppm: Carbonyl carbon (C=O) of the pyridone ring. ~150-160 ppm: C4 carbon bearing the benzyloxy group. ~127-136 ppm: Carbons of the phenyl ring and the olefinic carbons of the pyridone ring. ~100 ppm: C3 carbon bearing the bromine atom. ~70 ppm: Benzylic methylene carbon (-O-CH₂-Ph). |
| IR (Infrared) | ~3200-3400 cm⁻¹: N-H stretching. ~1640-1680 cm⁻¹: C=O stretching (amide/carbonyl). ~1550-1600 cm⁻¹: C=C stretching from the aromatic and pyridone rings. ~1200-1250 cm⁻¹: C-O stretching (aryl ether). ~550-650 cm⁻¹: C-Br stretching. |
| Mass Spec. | A prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom. |
Synthesis and Reactivity
The true value of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one lies in its synthetic accessibility and its predictable reactivity, allowing for controlled and strategic molecular elaboration.
Proposed Synthetic Pathway
While multiple routes may exist, a logical and efficient synthesis can be proposed starting from commercially available 4-hydroxypyridin-2(1H)-one. This pathway involves two key transformations: electrophilic bromination followed by Williamson ether synthesis for the introduction of the benzyl protecting group.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one
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Rationale: The pyridone ring is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for such activated systems, minimizing over-bromination and harsh reaction conditions.[8][9] Acetonitrile is a suitable polar aprotic solvent.
-
Procedure:
-
To a solution of 4-hydroxypyridin-2(1H)-one (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the solvent under reduced pressure.
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Add water to the residue to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield the brominated intermediate.
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Step 2: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one
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Rationale: A Williamson ether synthesis is employed. The phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This attacks the electrophilic benzyl bromide (BnBr) to form the ether linkage.[10] DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Procedure:
-
Suspend 3-Bromo-4-hydroxypyridin-2(1H)-one (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove DMF and salts, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure target compound.
-
Key Chemical Transformations and Reactivity
The synthetic value of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one stems from the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for transformations like Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) or Buchwald-Hartwig amination (to form C-N bonds with amines).[5][8] This is the primary strategy for introducing diverse substituents at the 3-position.
-
N-Alkylation: The nitrogen atom of the pyridone ring can be alkylated using an alkyl halide and a suitable base, a reaction that can be performed under mild conditions.[4]
-
Debenzylation: The benzyl group can be readily removed via catalytic hydrogenation (e.g., H₂ over Pd/C) to reveal the 4-hydroxy group. This unmasks a site for further functionalization or for creating a key pharmacophore for biological target interaction.
Applications in Drug Discovery and Medicinal Chemistry
The structure of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one is pre-validated as a starting point for creating pharmacologically relevant molecules.
-
Scaffold for Library Synthesis: By leveraging the reactivity described above, medicinal chemists can rapidly generate a library of analogs. For example, a diverse set of boronic acids can be coupled via Suzuki reactions to probe the chemical space around the 3-position, while various amines can be introduced via Buchwald-Hartwig amination. This systematic approach is crucial for developing SAR and optimizing lead compounds.
-
Access to Bioactive Cores: Pyridinone derivatives have been investigated as inhibitors of bacterial enzymes like enoyl-ACP reductase, and other substituted pyridinones have been explored for potential anticancer or antimicrobial activities.[3][4] This compound provides a direct route to novel analogs of such systems.
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Fragment-Based Drug Design: The molecule itself can be considered a complex fragment that can be elaborated into more potent inhibitors. The benzyloxy group, for instance, can occupy hydrophobic pockets in a protein active site, while the pyridone core provides hydrogen bond donors and acceptors.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While specific toxicology data for this compound is unavailable, information from structurally similar chemicals provides a strong basis for safe handling protocols.
| Aspect | Recommendation | Rationale / Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use a dust mask or work in a fume hood. | Analogs are classified as skin, eye, and respiratory irritants (H315, H319, H335).[4] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. | Prudent laboratory practice for fine chemical powders. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | Recommended for stable organic solids. Some suppliers suggest storage at room temperature under an inert atmosphere.[11] |
| In case of Exposure | Skin: Wash off with plenty of soap and water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. | Standard first aid for chemical irritants.[4] |
Conclusion
4-(Benzyloxy)-3-bromopyridin-2(1H)-one is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by orthogonally reactive functional groups, provides a reliable and versatile platform for the synthesis of complex heterocyclic systems. For researchers in drug discovery, it represents a valuable starting point for the efficient exploration of chemical space and the development of novel therapeutic agents. Its predictable reactivity and synthetic accessibility ensure its continued importance as a key building block in the chemist's arsenal.
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